
5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the protodeboronation of pinacol boronic esters is a method used in organic synthesis . Another method involves the use of Dess-Martin periodane in dichloromethane . A solution of (6-methoxypyridin-3-yl)methanol and triethylamine in dichloromethane was treated with methanesulfonyl chloride .Molecular Structure Analysis
The molecular formula of 5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole is C9H8ClN3O2. The molecular weight is 225.63 g/mol.Chemical Reactions Analysis
The chemical reactions involving similar compounds include the protodeboronation of pinacol boronic esters . This process is a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, (5-chloro-6-methoxypyridin-3-yl)methanol has a melting point of 36 - 38 °C . Its molecular weight is 173.6 .Applications De Recherche Scientifique
Antibacterial Activity
A study by Rai et al. (2010) involved the synthesis of novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, which were characterized and evaluated for antibacterial activity. The compounds exhibited significant activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus, demonstrating their potential as antibacterial agents (Rai et al., 2010).
Herbicidal Activity
Tajik and Dadras (2011) synthesized a series of 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and evaluated their herbicidal activity against graminaceous plants. These compounds showed moderate to high activity, indicating their utility in agricultural applications (Tajik & Dadras, 2011).
Synthesis of Heterocycles for Potential Applications
Rufenacht (1972) explored the preparation of various chloromethyl heterocycles, including 1,3,4-oxadiazoles, for further reactions with thio- and dithiophosphoric acids, suggesting applications in chemical synthesis and potentially as insecticides or fungicides (Rufenacht, 1972).
Insecticidal Activity
Another study conducted by Holla et al. (2004) described the synthesis of 1,3,4-oxadiazoles derived from 2-chloropyridine-5-acetic acid, indicating their application in developing insecticidal agents (Holla et al., 2004).
Antimicrobial and Antifungal Agents
Mahesh et al. (2022) reported the synthesis of oxadiazole derivatives containing 2H-chromen-2-one moiety and evaluated their antimicrobial and antifungal activities. The study highlighted the potential of these compounds as antimicrobial and antifungal agents, showing the versatility of the oxadiazole scaffold in medicinal chemistry (Mahesh et al., 2022).
Safety and Hazards
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-14-7-3-2-6(5-11-7)9-12-8(4-10)15-13-9/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFOMNPJIMBTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(6-methoxypyridin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)

![(3-aminopyrrolidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1488660.png)
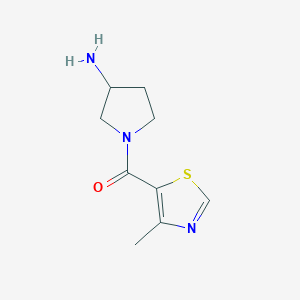
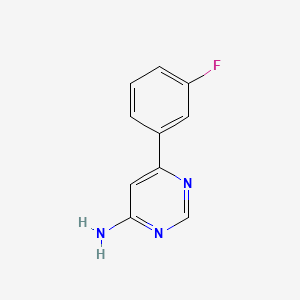
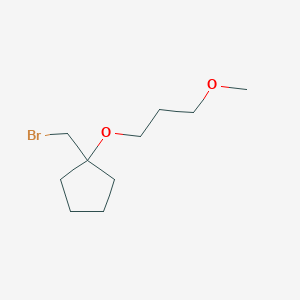
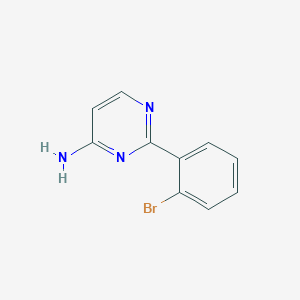
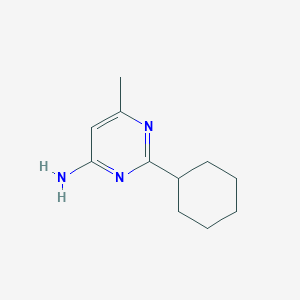
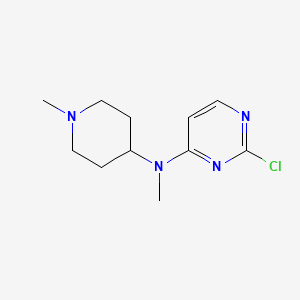
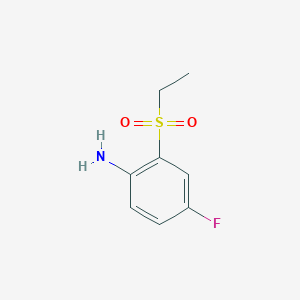
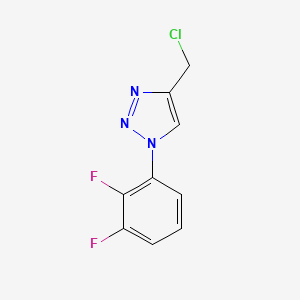
![{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488675.png)
![1-(4-chlorophenethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B1488678.png)